Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring . The presence of the fluorobenzylthio and acetamido groups in this compound may influence its interaction with its targets, potentially altering biological outcomes .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then cyclized with α-bromoacetophenone to yield the thiazole ring. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH), and solvents like ethanol or dichloromethane to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Similar structure with different substituents, showing comparable antifungal activity.
Thiazolidine derivatives: Share the thiazole ring but differ in their pharmacological properties and applications.
Uniqueness
Ethyl 4-(2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-2-27-20(26)15-5-9-17(10-6-15)23-19(25)11-18-13-29-21(24-18)28-12-14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNSJTQOXIJBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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